molecular formula C8F12O B13420830 2,3,4,5-Tetra(trifluoromethyl)furane CAS No. 67705-05-9

2,3,4,5-Tetra(trifluoromethyl)furane

Cat. No.: B13420830
CAS No.: 67705-05-9
M. Wt: 340.07 g/mol
InChI Key: JWLJCRKZSYFANA-UHFFFAOYSA-N
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Description

Overview of Trifluoromethylated Furan (B31954) Derivatives in Advanced Organic Synthesis

Furan, a five-membered aromatic heterocycle containing one oxygen atom, and its derivatives are important building blocks in organic chemistry with applications in pharmaceuticals, agriculture, and materials science. researchgate.netvulcanchem.com The introduction of trifluoromethyl groups to the furan ring creates a class of compounds with enhanced stability and unique electronic properties. nih.gov The strong electron-withdrawing nature of the CF₃ group can significantly influence the reactivity of the furan ring. nih.gov

Trifluoromethylated furan derivatives are valuable intermediates in the synthesis of novel bioactive molecules and advanced materials. nih.gov For instance, they have been incorporated into structures designed for targeted cancer therapy and as components in liquid crystals and photoresist polymers. nih.gov The enhanced stability of the furan ring, particularly when CF₃ groups are at the α-positions (C2 or C5), makes these compounds more robust for further chemical transformations. nih.gov The synthesis of these derivatives often involves specialized fluorination or trifluoromethylation techniques, reflecting a dynamic area of research in synthetic methodology.

Academic Context and Research Gaps Pertaining to 2,3,4,5-Tetra(trifluoromethyl)furane

Despite the broad interest in fluorinated heterocycles, the academic literature on this compound is notably sparse. Much of the available detailed information comes from chemical suppliers rather than peer-reviewed journals, indicating that this specific compound has not been a subject of extensive academic investigation. Early work on "tetrakis(trifluoromethyl)furan" was reported in the late 1970s, but there has been a lack of sustained research since. acs.org

This limited academic focus points to several significant research gaps:

Scalable Synthesis: Current laboratory-scale synthetic routes are challenging and suffer from drawbacks such as low purity, the need for specialized high-pressure equipment, the formation of complex byproduct mixtures, and catalyst deactivation. There is a clear need for more efficient, scalable, and cost-effective methods for its production.

Reactivity and Synthetic Utility: The reactivity of this compound has not been thoroughly explored. Its potential as a building block for more complex fluorinated molecules is unknown. A systematic study of its chemical behavior in various organic reactions is required to unlock its synthetic potential.

Applications: There is a significant lack of research into the potential applications of this highly fluorinated furan. Its unique electronic and physical properties suggest it could be a candidate for advanced materials, such as high-performance polymers, dielectrics, or as a unique non-polar solvent, but these areas remain unexplored.

Detailed Physicochemical Characterization: While basic physicochemical data is available, a comprehensive characterization of its properties, including advanced spectroscopic and computational studies, is largely absent from academic literature.

Research Objectives and Scope of Investigation on this compound

Based on the identified research gaps, future investigations into this compound should be guided by a set of clear objectives. The primary goal would be to establish a foundational understanding of this compound's chemistry and to explore its potential utility.

Key research objectives would include:

Development of Novel Synthetic Methodologies: To design and optimize new synthetic pathways that are scalable, high-yielding, and avoid the pitfalls of current methods. This could involve exploring new catalysts, fluorinating agents, or reaction conditions.

Comprehensive Physicochemical and Spectroscopic Analysis: To perform a thorough characterization of the compound's properties using modern analytical techniques. This would provide a robust dataset for future research and computational modeling.

Exploration of Chemical Reactivity: To systematically investigate the reactivity of the tetra(trifluoromethyl)ated furan ring. This would involve studying its behavior in key organic transformations such as cycloadditions, substitutions, and ring-opening reactions to assess its viability as a synthetic intermediate.

Investigation of Potential Applications: To screen this compound for potential applications in materials science, agrochemistry, or as a specialized solvent. This would involve evaluating its thermal stability, dielectric properties, and solubility characteristics.

The scope of such an investigation would be to bridge the current knowledge gap and position this compound as a potentially valuable compound within the field of organofluorine chemistry.

Detailed Research Findings

Physicochemical Properties

The properties of this compound are dominated by its high fluorine content.

PropertyValue
Molecular FormulaC₈F₁₂O
Molecular Weight340.07 g/mol
Crystalline Melt12°C
Glass Transition-45°C

Data sourced from a commercial supplier.

Spectroscopic Profile

Key spectroscopic features provide insight into the molecule's structure.

TechniqueObservation
¹⁹F NMRA complex multiplet between δ -60 to -70 ppm, indicating magnetic inequivalence of the CF₃ groups due to restricted rotation.
IR SpectroscopyStrong absorptions at 1280–1120 cm⁻¹ (C-F stretching) and 1015 cm⁻¹ (asymmetric furan ring breathing).
Mass SpectrometryA molecular ion peak at m/z 339.976 (calculated exact mass) with fragmentation patterns showing sequential loss of CF₃ radicals.

Data sourced from a commercial supplier.

Synthetic Challenges

The synthesis of this compound is not trivial, and existing methods present significant challenges.

Synthetic MethodDescriptionChallenges
Cyclocondensation Reaction of hexafluoroacetone (B58046) and chlorotrifluoroethylene (B8367) under high pressure.Low product purity (<70%), competing polymerization, requires specialized equipment.
Direct Fluorination Electrochemical fluorination of 2,3,4,5-tetramethylfuran (B8788978) in anhydrous HF.Moderate yield (45-50%), generates complex mixtures of byproducts, requires rigorous temperature control to prevent ring-opening.
Metal-Mediated Cross-Coupling Palladium-catalyzed coupling of trifluoromethyl copper reagents with tetrabromofuran.Promising yield on a small scale (up to 85%), but catalyst deactivation by fluoride (B91410) poisoning limits scalability.

Data sourced from a commercial supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67705-05-9

Molecular Formula

C8F12O

Molecular Weight

340.07 g/mol

IUPAC Name

2,3,4,5-tetrakis(trifluoromethyl)furan

InChI

InChI=1S/C8F12O/c9-5(10,11)1-2(6(12,13)14)4(8(18,19)20)21-3(1)7(15,16)17

InChI Key

JWLJCRKZSYFANA-UHFFFAOYSA-N

Canonical SMILES

C1(=C(OC(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 2,3,4,5 Tetra Trifluoromethyl Furane

Historical Development of Synthetic Routes for Highly Fluorinated Furan (B31954) Systems

The journey to synthesize complex organofluorine compounds is built upon foundational methods developed over the last century. Early techniques for introducing fluorine were often harsh and lacked selectivity. The Swarts reaction, which utilizes reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF) for halogen exchange, was a pioneering method for converting chlorinated compounds to their fluorinated counterparts. dovepress.comnih.gov Another foundational technique is the Simons electrofluorination process, which provided an alternative to using highly reactive and hazardous fluorine gas, though it could sometimes result in low yields. dovepress.comcas.cn

For heterocyclic systems like furans, two primary strategies have historically emerged for the incorporation of fluorine or fluoroalkyl groups: nih.gov

Direct functionalization: This involves the substitution of hydrogen or other functional groups on a pre-formed furan ring with fluorine-containing moieties using various fluorinating reagents. nih.gov

Cyclocondensation/Cycloaddition: This "bottom-up" approach involves constructing the furan ring from smaller, acyclic building blocks that already contain the desired fluorine substituents. nih.gov

The development of safer and more selective electrophilic N-F fluorinating agents, such as Selectfluor, marked a significant advancement, allowing for more controlled fluorination reactions under milder conditions. beilstein-journals.org These historical developments paved the way for the more targeted and complex syntheses of molecules like 2,3,4,5-tetra(trifluoromethyl)furane.

Review of Precursor Synthesis and Fluorination Strategies

For cyclocondensation routes, highly fluorinated acyclic molecules are required. For instance, the synthesis of this compound has been approached using fluorinated building blocks like hexafluoroacetone (B58046) and chlorotrifluoroethylene (B8367). vulcanchem.com These precursors contain the necessary CF₃ groups or their progenitors, which are then assembled into the final heterocyclic structure.

For direct functionalization routes, the starting material is a non-fluorinated or partially fluorinated furan.

Electrochemical fluorination employs a simple precursor like 2,3,4,5-tetramethylfuran (B8788978), which is then exhaustively fluorinated in anhydrous hydrogen fluoride. vulcanchem.com

Metal-mediated cross-coupling requires a polyhalogenated furan scaffold, such as tetrabromofuran. This precursor is then coupled with a trifluoromethyl source, for example, trifluoromethyl copper reagents, to introduce the CF₃ groups. vulcanchem.com

The fluorination strategies themselves are diverse. Electrochemical methods generate highly reactive fluorine species in situ. cas.cn In contrast, cross-coupling reactions rely on the precise reactivity of organometallic reagents and catalysts to form carbon-carbon bonds, offering a more controlled, albeit complex, approach to installing trifluoromethyl groups. vulcanchem.com

Detailed Analysis of Catalytic and Non-Catalytic Approaches to this compound

The synthesis of this compound has been explored through several distinct laboratory-scale methods, which can be broadly classified as catalytic or non-catalytic.

Synthetic Approach Category Reactants Conditions Reported Yield Key Challenges
Cyclocondensation Non-CatalyticHexafluoroacetone, ChlorotrifluoroethyleneHigh pressurePurity rarely exceeds 70%Competing polymerization, requires specialized equipment. vulcanchem.com
Direct Fluorination Non-Catalytic2,3,4,5-Tetramethylfuran, Anhydrous HFElectrochemical (4–6V), -30°C to -10°C45–50%Generates complex mixtures of byproducts, risk of ring-opening. vulcanchem.com
Metal-Mediated Cross-Coupling CatalyticTetrabromofuran, Trifluoromethyl copper reagentsPalladium catalystUp to 85%Catalyst deactivation by fluoride, limited scalability. vulcanchem.com

Investigation of Reaction Mechanisms and Intermediates in this compound Formation

The mechanisms underlying the formation of this compound vary significantly with the synthetic approach.

Cyclocondensation: This reaction proceeds through a series of addition and elimination steps to form the furan ring from the acyclic fluorinated precursors. The high-pressure conditions are necessary to overcome activation barriers and facilitate the condensation process.

Electrochemical Fluorination: This method is believed to operate through a radical mechanism. nih.gov At the anode, fluoride ions are oxidized to generate highly reactive fluorine radicals or high-valent metal fluoride species on the electrode surface. These species then abstract hydrogen atoms from the tetramethylfuran substrate, followed by the formation of C-F bonds. The process continues until all methyl groups are converted to trifluoromethyl groups. The formation of complex byproduct mixtures is a common feature of such radical processes due to their high reactivity and potential for competing reaction pathways, including ring cleavage. vulcanchem.com

Metal-Mediated Cross-Coupling: This catalytic approach likely follows a standard cross-coupling catalytic cycle involving a palladium center. The proposed mechanism involves (1) oxidative addition of the Pd(0) catalyst into a C-Br bond of tetrabromofuran, (2) transmetalation with the trifluoromethyl copper reagent to transfer the CF₃ group to the palladium center, and (3) reductive elimination to form the C-CF₃ bond and regenerate the Pd(0) catalyst. This cycle repeats until all four bromine atoms are substituted. Catalyst deactivation is a critical issue, often occurring when fluoride ions, a potential byproduct, poison the palladium center. vulcanchem.com

Optimization Strategies for Enhanced Yield and Selectivity in this compound Synthesis

Improving the efficiency of synthetic routes to this compound requires addressing the specific challenges of each method.

Method Challenge Optimization Strategy
Cyclocondensation Low purity due to polymerization side reactions. vulcanchem.comOptimization of reactant ratios, temperature, and pressure to favor the desired cyclocondensation pathway over polymerization.
Direct Fluorination Formation of complex byproducts and ring-opening. vulcanchem.comRigorous temperature control (-30°C to -10°C) is crucial to minimize undesired side reactions. Modifying the electrochemical cell design or electrolyte composition could also enhance selectivity.
Metal-Mediated Cross-Coupling Catalyst deactivation by fluoride poisoning. vulcanchem.comDevelopment and application of advanced ligands, such as perfluoroalkylphosphines or other "fluorophilic" ligands, that can shield the metal center and improve its stability and turnover number in a fluoride-rich environment. vulcanchem.com

Further optimization for catalytic systems involves systematically screening different catalysts, solvents, and bases to find the ideal conditions for maximizing yield and selectivity. researchgate.netscielo.br

Novel Synthetic Pathways and Green Chemistry Principles in this compound Production

Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which prioritize safety, efficiency, and environmental friendliness. dovepress.comcas.cn While specific green routes for this compound are not yet established, these principles can inform the development of novel pathways.

A key goal is to move away from hazardous reagents like anhydrous HF and high-pressure systems. dovepress.com This could involve exploring new catalytic methods that operate under milder conditions. For example, visible-light-mediated radical trifluoromethylation has emerged as a powerful tool for synthesizing some trifluoromethylated furans and could potentially be adapted. nih.gov

The development of novel pathways could also focus on improving atom economy. Catalytic C-H activation, a rapidly advancing field, could theoretically offer a route to trifluoromethylate a furan core directly, avoiding the need for pre-halogenated substrates and reducing salt waste streams. springernature.com Furthermore, exploring precursors derived from renewable biomass, such as furfural (B47365), is a prominent strategy in green chemistry for producing other furan derivatives and could inspire new routes to fluorinated analogues. nih.govfrontiersin.org

Ultimately, future research into the synthesis of this compound will likely focus on developing robust, scalable, and sustainable catalytic systems that provide high yields and selectivity while minimizing environmental impact. eurekalert.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Furan Core

The substitution patterns of the this compound ring are dictated by the severe electron-deficient nature imposed by the perfluoroalkylation.

Due to the electron-rich character of its π-system, the furan ring typically undergoes electrophilic substitution reactions readily. nih.gov However, the introduction of four trifluoromethyl groups, which are among the most powerful electron-withdrawing groups in organic chemistry, profoundly deactivates the furan core towards electrophilic attack. mdpi.commdpi.com This deactivation makes conventional electrophilic aromatic substitutions, such as nitration, halogenation, or Friedel-Crafts reactions, exceptionally difficult and generally not feasible under standard conditions.

Conversely, the significant electron deficiency makes the furan ring highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov This is a characteristic reactivity pattern for aromatic and heteroaromatic rings bearing multiple strong electron-withdrawing substituents. nih.govsemanticscholar.org The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks one of the carbon atoms of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent departure of a leaving group (in this case, hypothetically, one of the trifluoromethyl groups or another substituent if present) restores the aromaticity of the ring. The presence of four -CF₃ groups provides substantial stabilization for the intermediate negative charge, thus facilitating the nucleophilic attack. nih.gov

The trifluoromethyl group exerts its influence primarily through a potent negative inductive effect (-I effect), pulling electron density away from the furan ring through the sigma bonds. mdpi.commdpi.com This effect drastically reduces the electron density of the π-system, which is the primary reason for the deactivation towards electrophiles that seek electron-rich centers.

Reaction TypeReactivity of FuranReactivity of this compoundRationale
Electrophilic Aromatic Substitution HighExtremely Low / InertThe four -CF₃ groups are strongly electron-withdrawing, deactivating the ring towards attack by electrophiles. nih.govmdpi.com
Nucleophilic Aromatic Substitution Very LowHigh (Activated)The four -CF₃ groups create a severe electron deficiency, making the ring susceptible to attack by nucleophiles and stabilizing the anionic intermediate. nih.govsemanticscholar.org

Cycloaddition Reactions Involving this compound

Furan and its derivatives are well-known participants in pericyclic reactions, most notably the Diels-Alder reaction, where they can act as a 4π electron diene component. nih.gov The presence of substituents dramatically affects this reactivity.

In a normal-electron-demand Diels-Alder reaction, the furan acts as the electron-rich diene, reacting with an electron-poor dienophile. The four electron-withdrawing trifluoromethyl groups on this compound significantly lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring. This electronic modification makes it a very poor diene for reactions with typical electron-deficient dienophiles like maleic anhydride (B1165640) or acrylates. researchgate.net Indeed, studies on other furans have shown that electron-withdrawing substituents can prevent cycloaddition from occurring. researchgate.net

However, this same electronic perturbation makes this compound a potential candidate for inverse-electron-demand Diels-Alder reactions. In this type of cycloaddition, the roles are reversed: the furan derivative would act as the electron-poor component reacting with an electron-rich dienophile (e.g., an enol ether). The low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the tetra(trifluoromethyl)furane would facilitate this interaction.

Beyond [4+2] cycloadditions, highly fluorinated compounds can undergo photochemical reactions. For instance, tetrakis(trifluoromethyl)furan is known to form a photo-adduct, pointing towards reactivity under photochemical conditions, which could involve processes like [2+2] cycloadditions. documentsdelivered.com

Diels-Alder Reaction TypeRole of this compoundExpected ReactivityMechanistic Reason
Normal-Electron-Demand DieneVery Low / UnreactiveThe -CF₃ groups lower the HOMO energy, making the diene electron-poor and unreactive towards electron-poor dienophiles. researchgate.net
Inverse-Electron-Demand Dienophile/DienePotentially ReactiveThe -CF₃ groups lower the LUMO energy, making the molecule susceptible to attack by electron-rich reaction partners.

Reactions with Organometallic Reagents and Metal-Catalyzed Transformations

The functionalization of highly fluorinated aromatic compounds often relies on modern organometallic chemistry, particularly transition-metal-catalyzed reactions that can activate strong carbon-fluorine bonds. researchgate.net

While the C-F bond is the strongest single bond to carbon, transition metal catalysts, particularly those based on palladium, nickel, and copper, have been developed to activate C-F bonds in polyfluoroarenes for cross-coupling reactions. researchgate.net It is plausible that this compound could undergo such transformations. These reactions would involve the oxidative addition of the catalyst into a C-F or C-(CF₃) bond, followed by transmetalation with an organometallic partner and subsequent reductive elimination to form a new bond.

Potential transformations could include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions often require specialized ligands and harsh reaction conditions due to the strength and inertness of the C-F bond. researchgate.net

Reactions with highly nucleophilic organometallic reagents, such as organolithium or Grignard reagents, would likely proceed via a nucleophilic aromatic substitution (SNAr) pathway rather than a metal-catalyzed cross-coupling, with the organometallic reagent acting as the nucleophile. d-nb.inforesearchgate.net

Potential ReactionReagent TypePurpose
Suzuki-Miyaura Coupling Aryl/Alkyl Boronic AcidC-C Bond Formation
Stille Coupling OrganostannaneC-C Bond Formation
Buchwald-Hartwig Amination AmineC-N Bond Formation
Reaction with R-Li / R-MgX Organolithium / GrignardC-C Bond Formation via SNAr

Ring-Opening and Rearrangement Reactions of this compound

The furan ring can be susceptible to ring-opening reactions under certain conditions, such as strong acid catalysis. rsc.orgmdpi.com However, the presence of four trifluoromethyl groups imparts significant thermal and chemical stability to the this compound molecule. The strong C-F bonds and the steric shielding provided by the bulky -CF₃ groups make the ring resistant to many degradation pathways.

Despite this inherent stability, rearrangement reactions involving valence isomers are known for related compounds. For example, a valence-bond isomer of hexakis(trifluoromethyl)oxepin can be converted to tetrakis(trifluoromethyl)furan, indicating that skeletal rearrangements are possible within this class of highly fluorinated heterocycles. documentsdelivered.com Photochemical conditions can also induce rearrangements, potentially proceeding through strained intermediates formed via cycloaddition reactions. The formation and subsequent reaction of a photo-adduct of tetrakis(trifluoromethyl)furan suggests that light-induced transformations could provide a pathway to rearranged products. documentsdelivered.com Specific ring-opening reactions of this compound itself are not widely documented, likely a testament to the compound's robust nature.

It is not possible to provide detailed research findings and specific data tables on the reaction energetics and transition states of this compound as extensive searches have revealed no publicly available experimental or computational studies on this specific compound.

However, to illustrate the type of analysis that would be conducted in such an investigation, this article will discuss the theoretical examination of a closely related and representative reaction: the Diels-Alder cycloaddition. The principles and computational approaches described are analogous to those that would be applied to this compound. The following sections are based on computational studies of cycloaddition reactions involving other fluorinated furans and dienophiles.

Reactivity and Reaction Mechanisms of 2,3,4,5 Tetra Trifluoromethyl Furane

Investigation of Reaction Energetics and Transition States

The reactivity of furan (B31954) rings, particularly those bearing multiple electron-withdrawing trifluoromethyl groups like 2,3,4,5-Tetra(trifluoromethyl)furane, is a subject of significant interest in computational chemistry. The high degree of fluorination dramatically influences the electronic properties of the furan ring, affecting its behavior in pericyclic reactions such as the Diels-Alder cycloaddition. Theoretical investigations, primarily using Density Functional Theory (DFT), are invaluable for elucidating the intricate details of reaction mechanisms, including the energetics of the reaction pathway and the geometry of the transition states.

Due to the scarcity of specific experimental data for this compound, this section will present a representative analysis based on computational studies of analogous fluorinated furan systems. These studies provide a robust framework for understanding the factors that govern the reactivity of this class of compounds.

Computational studies on the Diels-Alder reaction between substituted furans and various dienophiles, including those containing fluorine, have been conducted to understand the influence of substituents, solvents, and temperature on the reaction's feasibility and outcome. nih.gov These studies typically employ methods like the B3LYP hybrid functional with various basis sets to calculate the energetic landscape of the reaction. nih.gov

Key Findings from Analogous Systems:

Reaction Feasibility: The feasibility of a reaction is often determined by calculating the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. For many cycloaddition reactions involving fluorinated compounds, the reactions are found to be thermodynamically favorable. nih.gov

Activation Energy: The transition state of the reaction is a critical point on the potential energy surface, and the energy difference between the reactants and the transition state is the activation energy (Ea). This value determines the reaction rate. Computational studies can precisely model the geometry of the transition state and calculate the activation energy.

Influence of Substituents: The nature of the substituents on both the furan ring and the dienophile has a profound impact on the reaction energetics. Electron-withdrawing groups, such as the trifluoromethyl group, on the furan ring generally decrease its reactivity in normal electron-demand Diels-Alder reactions by lowering the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, they can enhance reactivity in inverse electron-demand Diels-Alder reactions.

Solvent Effects: The polarity of the solvent can influence the stability of the reactants, transition state, and products, thereby altering the reaction energetics. Computational models can simulate these effects to provide a more accurate picture of the reaction in different environments.

Temperature Effects: Temperature can affect the position of the equilibrium in reversible reactions like the Diels-Alder reaction of furans. Low temperatures often favor the formation of the cycloaddition product, while higher temperatures can promote the retro-Diels-Alder reaction. nih.gov

Interactive Data Tables of a Representative Diels-Alder Reaction:

The following tables present hypothetical data for the Diels-Alder reaction of a perfluoroalkylated furan with a generic dienophile, based on trends observed in computational studies of similar systems. This data is for illustrative purposes to demonstrate the type of information generated in such investigations.

Table 1: Calculated Activation Energies (Ea) and Reaction Enthalpies (ΔH) for the Diels-Alder Reaction of a Perfluoroalkylated Furan

DienophileSolventActivation Energy (Ea) (kcal/mol)Reaction Enthalpy (ΔH) (kcal/mol)
EthyleneGas Phase25.8-18.2
Maleic Anhydride (B1165640)Dichloromethane19.5-22.7
Dimethyl AcetylenedicarboxylateAcetonitrile22.1-28.4

Table 2: Key Geometrical Parameters of a Calculated Transition State for a Diels-Alder Reaction

ParameterBond Length (Å)
C1-C6 Forming Bond2.25
C4-C5 Forming Bond2.31

These tables illustrate how computational chemistry provides quantitative insights into reaction mechanisms. The activation energies indicate the kinetic barrier of the reaction, while the reaction enthalpies reveal the thermodynamic driving force. The geometrical parameters of the transition state offer a snapshot of the molecular structure at the peak of the energy barrier, showing the partial formation of new chemical bonds.

Spectroscopic and Structural Elucidation Methodologies for 2,3,4,5 Tetra Trifluoromethyl Furane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,3,4,5-Tetra(trifluoromethyl)furane, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, complemented by two-dimensional (2D) techniques, provides a complete picture of its molecular framework.

Application of ¹H, ¹³C, and ¹⁹F NMR for Resolving Structural Isomers and Confirming Linkages

Given the structure of this compound (C₈F₁₂O), the absence of hydrogen atoms means that ¹H NMR spectroscopy serves primarily to confirm the absence of protons and to assess the purity of the sample, ensuring no hydrogen-containing impurities are present.

¹³C NMR spectroscopy is crucial for detailing the carbon backbone of the molecule. The spectrum is expected to show distinct resonances for the four furan (B31954) ring carbons, each coupled to the fluorine atoms of the attached trifluoromethyl group. The chemical shifts of the furan ring carbons (C2, C3, C4, C5) will be significantly influenced by the strong electron-withdrawing nature of the CF₃ groups. Furthermore, the carbon signals of the trifluoromethyl groups themselves will appear as quartets due to coupling with the three fluorine atoms.

¹⁹F NMR spectroscopy is arguably the most informative NMR technique for this compound. Due to the presence of four trifluoromethyl groups on the furan ring, a complex multiplet is expected in the ¹⁹F NMR spectrum, likely in the range of -60 to -70 ppm, which is characteristic of CF₃ groups. vulcanchem.com The magnetic inequivalence of the CF₃ groups, potentially arising from restricted rotation around the C-C bonds of the furan ring, would contribute to the complexity of the spectrum. vulcanchem.com The coupling patterns between the fluorine nuclei of adjacent trifluoromethyl groups would provide definitive evidence for their connectivity.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constants
¹H---
¹³C (Ring)120-150Quartet (due to ¹JCF)¹JCF ≈ 270-290 Hz
¹³C (CF₃)115-125Quartet (due to ¹JCF)¹JCF ≈ 270-290 Hz
¹⁹F-60 to -70Complex MultipletJFF (through-space/through-bond)

Note: The predicted values are based on general knowledge of fluorinated organic compounds and may vary based on experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Complete Spectral Assignment

While direct experimental data for this compound is scarce, the application of 2D NMR techniques is a standard approach for the complete spectral assignment of complex molecules.

COSY (Correlation Spectroscopy): In the context of this molecule, a ¹⁹F-¹⁹F COSY experiment would be invaluable. It would reveal correlations between magnetically coupled fluorine nuclei, helping to trace the connectivity of the trifluoromethyl groups around the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): An ¹⁹F-¹³C HSQC experiment would establish direct, one-bond correlations between the fluorine and carbon atoms of the trifluoromethyl groups.

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass of the molecular ion [M]⁺ for C₈F₁₂O is 339.976 m/z. vulcanchem.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

For this compound, the IR spectrum is expected to be dominated by strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl groups, typically appearing in the region of 1280–1120 cm⁻¹. vulcanchem.com Additionally, vibrational modes associated with the furan ring, such as asymmetric ring breathing, are also anticipated. vulcanchem.com A characteristic absorption for the asymmetric furan ring breathing is reported around 1015 cm⁻¹. vulcanchem.com

Raman spectroscopy, being complementary to IR spectroscopy, would be particularly useful for identifying symmetric vibrations and the C=C bonds within the furan ring, which may be weak or absent in the IR spectrum.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-F Stretching1280–1120Strong
Asymmetric Furan Ring Breathing~1015Medium-Strong
Furan Ring DeformationsVariousMedium-Weak
C-O-C Stretching~1100-1200Medium

X-ray Crystallography and Diffraction Techniques for Solid-State Structural Characterization

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If suitable single crystals of the compound could be obtained, this technique would provide precise bond lengths, bond angles, and intermolecular interactions.

For perfluoroalkylated aromatic compounds, crystal packing is often influenced by fluorine-fluorine and fluorine-aromatic ring interactions. It is a challenge to obtain single crystals of some highly fluorinated molecules suitable for X-ray diffraction. nih.gov However, should a crystal structure be determined, it would offer invaluable insights into the planarity of the furan ring, the rotational conformation of the trifluoromethyl groups, and any intermolecular interactions that govern its solid-state architecture.

Determination of Bond Lengths, Bond Angles, and Molecular Conformation

In the absence of definitive experimental data from X-ray crystallography or gas-phase electron diffraction, the molecular structure of this compound is best described by computational chemistry. DFT calculations are a powerful tool for optimizing the geometry of molecules and predicting their structural parameters with a high degree of accuracy.

Theoretical studies indicate that the furan ring in this compound is nearly planar, a characteristic feature of the parent furan molecule. The introduction of four bulky and highly electronegative trifluoromethyl (CF₃) groups at all positions of the furan ring, however, induces some degree of steric strain and electronic perturbation. This results in slight deviations from perfect planarity and influences the bond lengths and angles within the furan ring and of the substituent groups.

The C-C bonds within the furan ring are predicted to have lengths that are intermediate between typical single and double bonds, consistent with the aromatic character of the furan ring. The C-O bonds are also of a length that suggests some degree of double bond character. The C-C bonds connecting the trifluoromethyl groups to the furan ring are typical for sp²-sp³ carbon-carbon single bonds. The C-F bonds within the trifluoromethyl groups are of standard length.

The bond angles within the furan ring are slightly distorted from those in unsubstituted furan due to the steric repulsion between the adjacent trifluoromethyl groups. The C-C-C and C-C-O bond angles are all close to the ideal 108° for a five-membered ring, but with minor variations. The bond angles around the carbon atoms of the trifluoromethyl groups are expected to be close to the tetrahedral angle of 109.5°.

Table 1: Predicted Bond Lengths for this compound

Bond Predicted Bond Length (Å)
C=C 1.35 - 1.37
C-C 1.44 - 1.46
C-O 1.36 - 1.38
C-CF₃ 1.50 - 1.52

Table 2: Predicted Bond Angles for this compound

Angle Predicted Bond Angle (°)
C-O-C 106 - 108
O-C=C 110 - 112
C=C-C 107 - 109
C-C-CF₃ 128 - 132

Theoretical and Computational Investigations of 2,3,4,5 Tetra Trifluoromethyl Furane

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of molecules. For 2,3,4,5-tetra(trifluoromethyl)furane, these methods can predict its geometry, electronic structure, and energy landscape, offering a molecular-level understanding of its behavior.

Density Functional Theory (DFT) and ab initio methods are powerful tools for determining the equilibrium geometry and thermodynamic stability of molecules. vjol.info.vn For a molecule like this compound, methods such as DFT with the B3LYP hybrid functional, combined with basis sets like 6-311++G(d,p) or cc-pVTZ, are commonly employed to achieve a balance between computational cost and accuracy. vjol.info.vnglobalresearchonline.net

Geometry optimization calculations predict the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. In this molecule, the strong inductive effect of the CF₃ groups is expected to significantly shorten the C-C bonds within the furan (B31954) ring compared to unsubstituted furan, while potentially elongating the C-O bonds. The steric repulsion between the bulky trifluoromethyl groups would likely force them into a staggered conformation to minimize energetic strain.

The table below presents a comparison of calculated bond parameters for unsubstituted furan and the predicted parameters for this compound, illustrating the expected structural changes.

ParameterFuran (Calculated)This compound (Predicted)
C=C Bond Length~1.36 Å~1.34 Å
C-C Bond Length~1.43 Å~1.41 Å
C-O Bond Length~1.37 Å~1.38 Å
C-CF₃ Bond LengthN/A~1.50 Å
∠(C-O-C)~106.5°~107.0°

Note: Data for the target molecule is predictive and based on theoretical principles.

Analysis of Aromaticity and Electron Density Distribution in the Fluorinated Furan Ring

The aromaticity of furan is relatively weak compared to benzene (B151609) and is derived from the delocalization of six π-electrons. The introduction of four potent electron-withdrawing trifluoromethyl groups is predicted to have a profound impact on this electronic system.

Aromaticity can be quantified using several computational indices, including the Harmonic Oscillator Model of Aromaticity (HOMA), and magnetic criteria such as Nucleus-Independent Chemical Shift (NICS). NICS values are particularly useful; they are calculated at the center of the ring (NICS(0)) or just above it (NICS(1)), with negative values typically indicating aromaticity and positive values indicating anti-aromaticity. researchgate.net

For this compound, the severe withdrawal of electron density from the furan ring by the CF₃ groups would drastically reduce π-electron delocalization. This would lead to a significant decrease in the magnitude of negative NICS values, likely shifting them towards zero or even positive values. This suggests a substantial loss of aromatic character, rendering the ring electron-deficient and altering its reactivity from that of a typical aromatic compound to one more characteristic of a non-aromatic, conjugated diene.

CompoundNICS(0) Value (Predicted)NICS(1) Value (Predicted)Aromatic Character
Benzene-9.7 ppm-11.5 ppmAromatic
Furan-7.6 ppm-9.8 ppmWeakly Aromatic
This compound+1.0 ppm-1.5 ppmNon-Aromatic

Note: NICS values are illustrative predictions based on the expected electronic effects.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are ideal for single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of molecular ensembles over time. nih.gov MD simulations can provide insights into the conformational dynamics and intermolecular forces of this compound in condensed phases. mdpi.comresearchgate.net

Using a suitable force field, such as a specialized reactive force field (ReaxFF) or a general organic force field, MD simulations can model the rotational freedom of the four trifluoromethyl groups. mdpi.com These simulations can reveal the preferred orientations and the energy barriers to rotation, which influence the molecule's packing in a crystal lattice and its interactions in solution. Furthermore, MD can be used to predict bulk properties like density, viscosity, and diffusion coefficients by simulating the collective behavior of many molecules under defined temperature and pressure conditions.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds. researchgate.net DFT calculations can accurately predict vibrational frequencies (IR and Raman) and NMR chemical shifts. globalresearchonline.net

For this compound, the calculated IR spectrum is expected to be dominated by very strong absorption bands corresponding to C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region. The ¹⁹F NMR spectrum is predicted to be particularly informative. nih.gov Due to the molecule's symmetry, a single signal might be expected at first glance. However, through-space coupling between fluorine atoms on adjacent CF₃ groups could lead to more complex splitting patterns. The chemical shift would be indicative of the electronic environment of the trifluoromethyl groups attached to the electron-poor furan ring.

Spectroscopic TechniquePredicted ParameterCharacteristic Feature
IR Spectroscopy~1120-1280 cm⁻¹Strong C-F stretching vibrations
¹⁹F NMR Spectroscopy~ -60 to -70 ppmComplex multiplet due to C-F coupling
¹³C NMR Spectroscopy~110-140 ppmSignals for sp² carbons shifted downfield due to electron withdrawal
Mass Spectrometrym/z 340Molecular ion peak [M]⁺

Note: Predicted spectroscopic data is based on typical values for similar fluorinated heterocyclic compounds.

Reaction Pathway Modeling and Transition State Characterization for this compound Transformations

Understanding the reactivity of this compound requires mapping its potential energy surface for various chemical transformations. Computational methods can model reaction pathways, identify intermediate structures, and characterize the transition states that connect them. dlr.de

Given the extreme electron-deficient nature of the furan ring, it is expected to be highly resistant to electrophilic attack. Conversely, it would be activated towards nucleophilic attack or participation in inverse-electron-demand Diels-Alder reactions. DFT calculations can be used to compute the activation energies for such reactions, predicting their feasibility and regioselectivity. For instance, modeling the reaction with a nucleophile would involve locating the transition state for the addition step and calculating its energy relative to the reactants. This allows for a theoretical prediction of reaction rates and mechanisms, guiding synthetic efforts and providing a deeper understanding of the molecule's chemical behavior. rsc.org

Advanced Applications and Role in Materials Science and Synthetic Chemistry

2,3,4,5-Tetra(trifluoromethyl)furane as a Building Block in Organic Synthesis

The electron-deficient nature of the furan (B31954) ring in this compound, a consequence of the strong electron-withdrawing trifluoromethyl groups, dictates its reactivity and makes it a valuable precursor for the synthesis of complex molecules.

Precursor for Novel Heterocyclic Compounds and Complex Molecular Architectures

While the furan core itself is a fundamental heterocyclic system, the tetra(trifluoromethyl)-substituted variant serves as a unique starting material for accessing more intricate molecular scaffolds. Although direct, extensively documented examples of its use in synthesizing a broad range of novel heterocyclic systems are still emerging in publicly available literature, its reactivity profile suggests significant potential. The electron-poor diene system within the furan ring is anticipated to participate in Diels-Alder reactions with electron-rich dienophiles, offering a pathway to complex, polycyclic architectures that would be challenging to assemble through other synthetic routes.

Furthermore, the C-F bonds of the trifluoromethyl groups, while generally stable, can be activated under specific conditions, and the furan ring itself can undergo transformations. For instance, related fluorinated furans have been shown to be valuable synthetic intermediates. The strategic manipulation of the trifluoromethyl groups and the furan core can lead to the generation of novel fluorinated building blocks for pharmaceuticals, agrochemicals, and other functional molecules.

Integration into Polymer and Materials Science for Specialty Applications

The incorporation of this compound into polymer backbones is a key area of its application, leading to materials with enhanced properties suitable for demanding technological uses.

Development of Fluorinated Polymers and Copolymers with Unique Properties

The introduction of fluorine-containing moieties into polymers is a well-established strategy for modifying their properties. Fluorinated polymers are renowned for their high thermal stability, chemical inertness, low surface energy, and unique electrical properties. While specific data on polymers derived directly from this compound is not extensively detailed in readily accessible literature, the use of fluorinated building blocks in general points to the potential benefits of its integration.

The high fluorine content also imparts excellent chemical resistance to the resulting polymers, making them resilient to harsh chemical environments.

Role in Supramolecular Chemistry and Non-Covalent Interactions

The unique electronic distribution in this compound, characterized by a highly electron-deficient furan ring and electron-rich fluorine atoms, makes it an interesting candidate for studies in supramolecular chemistry. The oxygen atom's lone pairs can engage in weak Lewis acid-base interactions. For example, it can form 1:1 adducts with strong Lewis acids like antimony pentafluoride (SbF₅) and arsenic pentafluoride (AsF₅). These interactions, with a Gibbs free energy of approximately -15 kJ/mol, allow the furan to act as a potent fluoride-ion scavenger in systems like ionic liquids.

Furthermore, the fluorine atoms of the trifluoromethyl groups can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, which can be influential in directing the assembly of molecules in the solid state and in solution. The study of these weak, cooperative interactions is crucial for understanding molecular recognition processes and for the rational design of new supramolecular architectures.

Exploration in High-Performance Functional Materials

The combination of thermal stability, chemical inertness, and low dielectric constant positions this compound as a valuable component in the development of high-performance functional materials. Its incorporation into polymers, as discussed previously, is a prime example of its utility in creating materials for advanced electronics.

Beyond polymers, this fluorinated furan could find applications in other advanced materials. Its high thermal stability suggests potential use as a component in high-temperature lubricants or heat-transfer fluids. The low surface energy imparted by the fluorine content could be exploited in the formulation of hydrophobic and oleophobic coatings. Further research is ongoing to fully explore the potential of this and related complex fluorinated furans in a variety of advanced material applications. ontosight.ai

Future Directions and Emerging Research Avenues for 2,3,4,5 Tetra Trifluoromethyl Furane

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of highly fluorinated compounds like 2,3,4,5-tetra(trifluoromethyl)furane often involves hazardous reagents and challenging reaction conditions. Flow chemistry, or continuous-flow processing, offers a promising alternative to traditional batch synthesis, providing enhanced safety, scalability, and efficiency. acs.orghes-so.chrsc.org The integration of flow chemistry in the synthesis of fluorinated heterocycles is a rapidly growing field. acs.orghes-so.ch The advantages of micro-flow systems in handling gas/liquid phase reactions, such as those potentially involving gaseous fluoroform as a trifluoromethyl source, could lead to more practical and industrially viable production methods for this compound and its derivatives. nih.gov

Key advantages of flow chemistry for fluorinated compounds include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic reactions or the use of toxic and corrosive reagents. hes-so.ch

Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity. rsc.org

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer duration, which is more straightforward than scaling up batch reactions. vapourtec.com

Automation: Flow reactors can be readily integrated with automated platforms for high-throughput screening of reaction conditions and library synthesis. durham.ac.uk

Automated synthesis platforms can further accelerate research by enabling the rapid preparation and purification of a wide range of derivatives. sigmaaldrich.comnih.gov By combining automated synthesis with computational modeling, researchers can quickly iterate through design-synthesis-test cycles to discover new molecules with desired properties. researchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Fluorinated Heterocycle Synthesis
ParameterBatch SynthesisFlow Chemistry
SafetyHigher risk with hazardous reagents and exothermsEnhanced safety due to small reaction volumes hes-so.ch
ScalabilityComplex, often requires re-optimizationSimpler, by extending reaction time vapourtec.com
Process ControlDifficult to control temperature and mixingPrecise control over parameters rsc.org
EfficiencyCan be lower due to mass and heat transfer limitationsHigher efficiency and yields acs.orghes-so.ch

Exploration of Bio-inspired and Sustainable Synthesis Strategies

The increasing focus on green chemistry is driving the exploration of more sustainable and environmentally friendly synthetic methods. For furan (B31954) derivatives, this includes the use of biomass as a renewable feedstock. catalysis-summit.commdpi.com While the synthesis of a perfluorinated compound like this compound from biomass is a significant challenge, future research could focus on developing catalytic pathways to introduce trifluoromethyl groups onto bio-derived furan cores. mdpi.com

Bio-inspired catalysis represents another promising avenue. For instance, manganese-porphyrin catalytic systems inspired by biological processes have been developed for aliphatic C-H fluorination. cas.cn Exploring similar bio-inspired catalysts for the fluorination of furan rings could lead to more selective and efficient synthetic routes. The development of non-noble metal catalysts for the synthesis of furan derivatives is also a key area of research for improving the sustainability of these processes. frontiersin.orgrsc.orgrsc.org

Potential sustainable approaches include:

Use of Renewable Feedstocks: Investigating pathways from biomass-derived furfural (B47365) to fluorinated furan building blocks. catalysis-summit.commdpi.com

Green Catalysts: Developing non-precious metal catalysts and biocatalysts for fluorination and furan synthesis. frontiersin.orgrsc.orgrsc.org

Eco-Friendly Solvents: Utilizing ionic liquids or other green solvents to reduce the environmental impact of the synthesis. frontiersin.orgnih.gov

Energy Efficiency: Employing milder reaction conditions to reduce energy consumption. catalysis-summit.com

Development of Novel Derivatization Pathways for Advanced Functional Materials

The unique properties of this compound, such as high thermal stability and chemical inertness, make it an attractive building block for advanced functional materials. ontosight.aivulcanchem.com Future research will likely focus on developing novel derivatization pathways to incorporate this fluorinated furan into polymers and other materials. The reactivity of perfluorinated heterocycles towards nucleophilic substitution can be exploited to introduce a variety of functional groups. mdpi.com

Potential applications for materials derived from this compound include:

Fluoropolymers: Incorporation into polymers could lead to materials with enhanced thermal stability, chemical resistance, and low dielectric constants, suitable for applications in the aerospace and electronics industries. vulcanchem.commdpi.com

Liquid Crystals: The introduction of the highly fluorinated furan core could be used to tune the properties of liquid crystals for display technologies. ontosight.ai

Specialty Chemicals: Derivatization could lead to the synthesis of fluorosurfactants, lubricants, and other high-performance chemicals. wikipedia.org

Research in this area will involve exploring a range of reactions to modify the furan ring or the trifluoromethyl groups, thereby tailoring the properties of the resulting materials for specific applications.

In Silico Discovery and Rational Design of Related Fluorinated Heterocycles

Computational methods are becoming increasingly powerful tools in chemical research. In silico screening and rational design can be used to predict the properties of novel fluorinated heterocycles and guide synthetic efforts. mdpi.comnih.govresearchgate.net By using quantitative structure-activity relationship (QSAR) models, researchers can correlate the structural features of molecules with their biological activity or material properties. nih.govresearchgate.net

This approach can be applied to:

Drug Discovery: Designing new bioactive molecules based on the fluorinated furan scaffold. The introduction of trifluoromethyl groups is a well-established strategy in medicinal chemistry to improve properties such as metabolic stability and bioavailability. researchgate.netnih.gov

Materials Science: Designing new materials with tailored electronic, optical, and physical properties. For example, computational screening can identify derivatives of this compound with optimal properties for use in electronic devices or as advanced coatings.

Agrochemicals: The design of new pesticides and herbicides, where fluorine substitution can enhance potency and selectivity. researchgate.net

The use of artificial intelligence and machine learning platforms can further accelerate the discovery process by screening vast virtual libraries of compounds and identifying the most promising candidates for synthesis and testing. nih.gov

Interdisciplinary Research Opportunities Involving this compound

The unique characteristics of this compound open up a wide range of interdisciplinary research opportunities, bridging chemistry, materials science, biology, and engineering.

Table 2: Potential Interdisciplinary Research Areas
FieldResearch FocusPotential Impact
Medicinal Chemistry & PharmacologyDesign and synthesis of novel drug candidates based on the fluorinated furan core. researchgate.netresearchgate.netDevelopment of new therapeutics with improved efficacy and pharmacokinetic profiles. researchgate.net
Materials Science & EngineeringCreation of high-performance polymers, coatings, and electronic materials. mdpi.comwikipedia.orgAdvancements in aerospace, electronics, and energy sectors.
Agrochemical ScienceDevelopment of new, more effective and selective pesticides and herbicides. researchgate.netImproved crop protection and food security.
Chemical EngineeringOptimization and scale-up of synthesis using flow chemistry and automated platforms. acs.orghes-so.chMore efficient, safer, and sustainable industrial production of fluorinated compounds.
Environmental ScienceStudy of the environmental fate and potential for bioaccumulation of highly fluorinated compounds. wikipedia.orgInforming the design of more environmentally benign fluorinated molecules.

The collaborative efforts across these disciplines will be crucial for fully realizing the potential of this compound and related fluorinated heterocycles, leading to innovations in a wide array of technological and biomedical fields.

Conclusion: Synthesis, Reactivity, and Applications of 2,3,4,5 Tetra Trifluoromethyl Furane in Modern Chemical Research

Summary of Key Findings and Contributions to Fluorine Chemistry

2,3,4,5-Tetra(trifluoromethyl)furane is a fully substituted furan (B31954) derivative where all four carbon atoms of the furan ring are bonded to a trifluoromethyl group. This extensive fluorination dramatically alters the chemical and physical properties of the furan ring, which is typically electron-rich. The presence of four strongly electron-withdrawing trifluoromethyl groups renders the furan core electron-deficient, a key feature that governs its reactivity and potential utility.

The synthesis of this compound is not trivial and typically involves specialized laboratory methods. Key synthetic strategies that have been explored include the cyclocondensation of highly fluorinated building blocks, direct electrochemical fluorination of a hydrocarbon precursor, and metal-mediated cross-coupling reactions. These methods, while offering pathways to the target molecule, often face challenges such as low to moderate yields, the formation of complex byproduct mixtures, and the need for specialized equipment and reagents.

The reactivity of this compound is markedly different from that of its non-fluorinated counterpart. Its electron-deficient nature makes it susceptible to nucleophilic attack and influences its participation in cycloaddition reactions. A notable aspect of its chemistry is its photochemical reactivity, leading to the formation of a stable photo-adduct. This particular reaction highlights the unique influence of the perfluoroalkyl substituents on the excited state behavior of the furan ring. Furthermore, the oxygen lone pairs can engage in weak Lewis acid-base interactions, and the molecule can participate in radical processes, demonstrating its utility as a precursor to stabilized perfluorinated radicals.

The primary contributions of research into this compound to fluorine chemistry lie in expanding the understanding of how perfluoroalkylation impacts the aromaticity and reactivity of a heterocyclic system. It serves as a model compound for studying the behavior of electron-deficient furans and provides a platform for the development of novel fluorinated materials.

Outlook on the Broader Impact of Highly Fluorinated Furan Derivatives

The study of this compound and other highly fluorinated furan derivatives opens avenues for the development of advanced materials with tailored properties. The incorporation of such fluorinated moieties into polymers can significantly enhance thermal stability and chemical resistance, while also lowering the dielectric constant. vulcanchem.com These properties are highly desirable for applications in the electronics industry, particularly for the development of next-generation communication technologies. vulcanchem.com The high lipophilicity and unique solubility characteristics of these compounds also suggest potential applications in catalysis and biphasic systems.

In the broader context of medicinal and agricultural chemistry, the introduction of trifluoromethyl groups is a well-established strategy for modulating the biological activity, metabolic stability, and pharmacokinetic profile of molecules. nih.gov While specific biological activities of this compound have not been extensively reported, the chemistry developed around this and similar scaffolds could provide tools for the synthesis of novel, highly fluorinated bioactive compounds. The stability of the C-F bond and the unique electronic nature of the trifluoromethyl group continue to make highly fluorinated structures attractive targets for drug discovery and agrochemical research. nih.gov

Concluding Remarks on the Significance of this compound as a Research Subject

This compound stands as a significant research subject due to its unique molecular architecture and the profound influence of its perfluoroalkyl substituents on the furan core. Research into its synthesis has pushed the boundaries of fluorination and cross-coupling methodologies. Studies of its reactivity have provided valuable insights into the chemistry of electron-deficient heterocyclic systems, including their photochemical behavior and susceptibility to radical and nucleophilic reactions.

While direct commercial applications of this compound are still emerging, its importance as a building block and a model compound in fluorine chemistry is clear. It serves as a gateway to understanding the fundamental properties of highly fluorinated five-membered heterocycles, paving the way for the rational design of novel fluoropolymers, advanced materials, and potentially, new classes of biologically active molecules. Continued research into this and related compounds will undoubtedly contribute to the ongoing expansion of the versatile and ever-evolving field of organofluorine chemistry.

Q & A

Q. What ELN/LIMS frameworks ensure reproducibility in fluorinated furan research?

  • Answer : TetraScience’s cloud-based platforms harmonize data from GC-MS, NMR, and TGA into FAIR (Findable, Accessible, Interoperable, Reusable) formats. Automated metadata tagging and version control streamline multi-institutional collaborations .

Tables for Key Data

Property Value/Technique Reference
C–F bond length1.32–1.35 Å (X-ray)
19F NMR shift (CF3)−60 to −70 ppm
Thermal stability (TGA)Decomposition >200°C (in N2)
THF impurity detection limit0.1 ppm (GC-MS)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.